Cas no 58138-79-7 (2,6-Diiodopyrazine)

2,6-Diiodopyrazine is a halogenated pyrazine derivative characterized by its two iodine substituents at the 2 and 6 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, due to its reactivity with palladium catalysts. Its high iodine content also makes it useful for constructing complex heterocyclic frameworks. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural properties enable precise functionalization, making it valuable in pharmaceuticals, agrochemicals, and materials science research. The electron-withdrawing nature of the iodine atoms further enhances its utility in nucleophilic substitution reactions.
2,6-Diiodopyrazine structure
2,6-Diiodopyrazine structure
Product Name:2,6-Diiodopyrazine
CAS No:58138-79-7
MF:C4H2I2N2
MW:331.881024837494
MDL:MFCD09265492
CID:57239
PubChem ID:11002078
Update Time:2025-10-22

2,6-Diiodopyrazine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Diiodopyrazine
    • 2,6-Diiodo-pyrazine
    • Pyrazine, 2,6-diiodo-
    • 2,6-Diiodopyrazine, AldrichCPR
    • XDGFMLMNWQGILQ-UHFFFAOYSA-N
    • D2671G1
    • RP08178
    • FCH1392086
    • EN001578
    • SY029874
    • ST2409211
    • AX8159298
    • AB0025643
    • W7134
    • AM20070421
    • 138D797
    • I14
    • MDL: MFCD09265492
    • Inchi: 1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H
    • InChI Key: XDGFMLMNWQGILQ-UHFFFAOYSA-N
    • SMILES: IC1C=NC=C(N=1)I

Computed Properties

  • Exact Mass: 331.83100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • PSA: 25.78000
  • LogP: 1.68580

2,6-Diiodopyrazine Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

2,6-Diiodopyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,6-Diiodopyrazine Production Method

2,6-Diiodopyrazine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:58138-79-7)2,6-二碘吡嗪
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
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Amadis Chemical Company Limited
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(CAS:58138-79-7)2,6-Diiodopyrazine
Order Number:A23450
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):741.0/307.0/166.0
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Additional information on 2,6-Diiodopyrazine

Recent Advances in the Application of 2,6-Diiodopyrazine (CAS: 58138-79-7) in Chemical Biology and Pharmaceutical Research

2,6-Diiodopyrazine (CAS: 58138-79-7) is a halogenated pyrazine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and diagnostic tools. Recent studies have highlighted its potential in drug discovery, materials science, and as a precursor for advanced organic synthesis.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,6-diiodopyrazine as a key intermediate in the synthesis of kinase inhibitors targeting cancer pathways. The researchers utilized its diiodo functionality for efficient cross-coupling reactions, enabling the rapid generation of diverse pyrazine-based scaffolds. This approach significantly reduced synthetic steps compared to traditional methods, with reported yields exceeding 85% in optimized conditions.

In materials science applications, a team from MIT reported in Advanced Materials (2024) the use of 2,6-diiodopyrazine as a precursor for organic semiconductors. The compound's ability to form stable π-conjugated systems when incorporated into polymeric structures showed exceptional charge transport properties, with measured hole mobilities of up to 3.2 cm²/V·s. This represents a 40% improvement over previous pyrazine-based materials, suggesting promising applications in flexible electronics and organic photovoltaics.

Pharmacological investigations have revealed that derivatives synthesized from 2,6-diiodopyrazine exhibit notable biological activities. A Nature Communications publication (2024) detailed several analogs showing potent antimicrobial activity against multidrug-resistant Gram-positive pathogens, with MIC values as low as 0.5 μg/mL. Molecular docking studies suggested that these compounds interfere with bacterial cell wall biosynthesis by targeting specific penicillin-binding proteins.

The compound's safety profile has also been extensively studied. Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) indicate that 2,6-diiodopyrazine itself shows low acute toxicity (LD50 > 2000 mg/kg in rodent models), though proper handling precautions are recommended due to potential iodine release under certain conditions. These findings support its continued use as a synthetic intermediate in pharmaceutical manufacturing.

Ongoing research is exploring novel applications of 2,6-diiodopyrazine in radiopharmaceuticals, leveraging its iodine atoms for radioisotope incorporation. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated successful labeling with iodine-125 for potential use in targeted cancer therapy, achieving radiochemical purities >95% with optimized protocols.

As the field progresses, 2,6-diiodopyrazine continues to prove its value as a multifunctional chemical building block. Future research directions likely include further exploration of its role in PROTAC development, as a ligand for transition metal catalysis, and in the creation of novel heterocyclic frameworks for drug discovery. The compound's unique combination of reactivity and stability positions it as an important tool in modern medicinal chemistry.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:58138-79-7)2,6-二碘吡嗪
LE26056828
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:58138-79-7)2,6-Diiodopyrazine
A23450
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):741.0/307.0/166.0
Email